molecular formula C10H16O B14179057 (5R)-2,5-diethylcyclohex-2-en-1-one CAS No. 921199-70-4

(5R)-2,5-diethylcyclohex-2-en-1-one

Cat. No.: B14179057
CAS No.: 921199-70-4
M. Wt: 152.23 g/mol
InChI Key: NZGFXWPEURQNLY-MRVPVSSYSA-N
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Description

(5R)-2,5-diethylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O It is a cyclic ketone characterized by the presence of two ethyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R)-2,5-diethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-diethylcyclohexanone with a suitable dehydrating agent can yield the desired compound. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of specific catalysts to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (5R)-2,5-diethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(5R)-2,5-diethylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5R)-2,5-diethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain pathways, leading to desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

    (2S,5R)-2-Isopropyl-5-methylcyclohexanone: This compound shares a similar cyclohexanone structure but differs in the substituents attached to the ring.

    (3R,5R)-3,5-Dihydroxycyclohexan-1-one: Another cyclic ketone with hydroxyl groups instead of ethyl groups.

Uniqueness: (5R)-2,5-diethylcyclohex-2-en-1-one is unique due to its specific arrangement of ethyl groups and the presence of a double bond in the cyclohexene ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

921199-70-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(5R)-2,5-diethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-3-8-5-6-9(4-2)10(11)7-8/h6,8H,3-5,7H2,1-2H3/t8-/m1/s1

InChI Key

NZGFXWPEURQNLY-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H]1CC=C(C(=O)C1)CC

Canonical SMILES

CCC1CC=C(C(=O)C1)CC

Origin of Product

United States

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